1-(4-bromobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-BROMOPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields
Preparation Methods
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.
Introduction of Bromophenyl and Fluorophenyl Groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Industrial production methods would likely involve optimization of these reactions for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[(4-BROMOPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context and the specific derivatives used. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known for their use as calcium channel blockers in the treatment of cardiovascular diseases. Compared to these compounds, 1-[(4-BROMOPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE may offer unique properties due to its specific substitutions, potentially leading to different biological activities and applications .
Properties
Molecular Formula |
C19H14BrFN2O2 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C19H14BrFN2O2/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-16-9-7-15(21)8-10-16/h1-11H,12H2,(H,22,24) |
InChI Key |
BLVGWJBJJJSBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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